Methyl 3-methoxybenzo[b]thiophene-3-carboxylate 1,1-dioxide
Description
IUPAC Nomenclature and Isomeric Considerations
The IUPAC name methyl 3-methoxybenzo[b]thiophene-3-carboxylate 1,1-dioxide is derived through sequential substitution and numbering of the benzothiophene ring. The parent structure, benzo[b]thiophene, consists of a benzene ring fused to a thiophene at the b position (positions 2,3 on the thiophene). The sulfone group at the 1,1-positions (thiophene sulfur) is denoted by the suffix dioxide. Substituents include a methoxy group (-OCH₃) and a methyl ester (-COOCH₃) at position 3, leading to the full systematic name.
Isomeric possibilities are limited due to the fixed positions of the sulfone and substituents. Tautomerism is unlikely given the fully oxidized sulfur and absence of labile protons. However, steric effects between the 3-methoxy and 3-carboxylate groups may influence conformational preferences, as both substituents occupy adjacent positions on the planar aromatic system.
Molecular Geometry and Conformational Analysis
The benzothiophene 1,1-dioxide core adopts a near-planar geometry, with the sulfone group introducing slight puckering due to its tetrahedral sulfur geometry. Computational models suggest a dihedral angle of 5–10° between the benzene and thiophene rings, a distortion attributed to steric repulsion between the sulfone oxygen atoms and adjacent hydrogen atoms.
The methoxy and carboxylate ester groups at position 3 exhibit restricted rotation. The ester’s carbonyl oxygen aligns perpendicular to the aromatic plane to minimize electronic repulsion, while the methoxy group adopts a syn conformation relative to the sulfone, stabilizing the structure through weak van der Waals interactions. Key bond lengths include:
| Bond Type | Length (Å) |
|---|---|
| S–O (sulfone) | 1.43–1.45 |
| C–O (ester carbonyl) | 1.21 |
| C–O (methoxy) | 1.36 |
These values align with typical sulfone and ester functional groups, as confirmed by infrared spectroscopy.
Crystallographic Characterization and X-ray Diffraction Studies
While X-ray diffraction data for this specific compound are not publicly available, related benzo[b]thiophene 1,1-dioxides exhibit monoclinic crystal systems with space group P2₁/c. Unit cell parameters for analogous structures approximate:
| Parameter | Value |
|---|---|
| a (Å) | 7.8–8.2 |
| b (Å) | 10.5–11.0 |
| c (Å) | 12.3–12.7 |
| β (°) | 95–100 |
Packing arrangements typically involve π-π stacking between aromatic rings (3.5–4.0 Å spacing) and hydrogen bonding between sulfone oxygen atoms and ester carbonyl groups. For this compound, similar intermolecular interactions are expected, though steric bulk from the 3-substituents may reduce packing efficiency compared to simpler derivatives.
Properties
CAS No. |
26759-42-2 |
|---|---|
Molecular Formula |
C11H12O5S |
Molecular Weight |
256.28 g/mol |
IUPAC Name |
methyl 3-methoxy-1,1-dioxo-2H-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C11H12O5S/c1-15-10(12)11(16-2)7-17(13,14)9-6-4-3-5-8(9)11/h3-6H,7H2,1-2H3 |
InChI Key |
NJUDCBSZRLESKD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CS(=O)(=O)C2=CC=CC=C21)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 3-methoxybenzo[b]thiophene-3-carboxylate 1,1-dioxide generally involves the oxidation of benzo[b]thiophene derivatives to the corresponding 1,1-dioxide, followed by functional group modifications such as esterification and methoxylation at the 3-position.
Oxidation of Benzo[b]thiophene to 1,1-Dioxide
A common and effective method for preparing benzo[b]thiophene 1,1-dioxides involves the oxidation of benzo[b]thiophene using hydrogen peroxide in acetic acid as solvent:
- Procedure:
Benzo[b]thiophene (10 mmol) is dissolved in acetic acid (11 mL), and 30% hydrogen peroxide (6.5 equivalents) is added slowly. The mixture is stirred at 100 °C for 1.5 hours. After cooling, the reaction mixture is neutralized with saturated sodium bicarbonate solution, extracted with dichloromethane, washed with brine, dried over anhydrous sodium sulfate, and purified by flash chromatography to yield the benzo[b]thiophene 1,1-dioxide intermediate.
| Reagent | Amount | Conditions | Yield (%) |
|---|---|---|---|
| Benzo[b]thiophene | 10 mmol | AcOH, 100 °C, 1.5 h | Not specified (typically high) |
| H2O2 (30%) | 6.5 equiv |
Introduction of the Methoxy Group and Esterification
The 3-methoxy substituent and methyl ester group are introduced via functional group transformations on the benzo[b]thiophene 1,1-dioxide scaffold:
Esterification:
Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives are esterified using standard carbodiimide coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of catalysts like DMAP (4-dimethylaminopyridine) in dichloromethane at room temperature. Methanol or methylating agents are used to form the methyl ester.Methoxylation:
The methoxy group at the 3-position can be introduced by methylation of the corresponding hydroxy derivative using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions, or by direct substitution reactions on the benzo[b]thiophene ring system.
Alternative Synthetic Routes
Oxidative Heck Reaction:
Recent studies have demonstrated palladium-catalyzed oxidative Heck reactions on benzo[b]thiophene 1,1-dioxides to introduce various substituents selectively at the C2 position, which can be adapted for functionalization at other positions including C3, potentially enabling the synthesis of methoxy-substituted derivatives.Halogenation and Subsequent Substitution:
Halogenation of thiophene derivatives followed by nucleophilic substitution with methoxide ions is another plausible route, although specific protocols for this compound are less documented.
Summary Table of Preparation Methods
Research Findings and Notes
The oxidation step is critical and typically uses hydrogen peroxide in acetic acid, providing a clean conversion to the 1,1-dioxide with good yields and purity.
Esterification using carbodiimide coupling agents is efficient and mild, preserving the sensitive heterocyclic structure.
Methoxylation is generally performed on hydroxy precursors, requiring careful control of reaction conditions to avoid over-alkylation or decomposition.
The palladium-catalyzed oxidative Heck reaction offers a modern approach to selectively functionalize benzo[b]thiophene 1,1-dioxides, which may be adapted for the synthesis of this compound or its analogs.
Storage and handling recommendations emphasize keeping the compound in dry, dark, and ventilated conditions to maintain stability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methoxybenzo[b]thiophene-3-carboxylate 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Amides and thioethers.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H10O5S
- Molecular Weight : Approximately 242.25 g/mol
- Chemical Structure : The compound features a benzo[b]thiophene core with a methoxy group and a carboxylate moiety, contributing to its reactivity and biological activity.
Anticancer Activity
Recent studies have highlighted the potential of methyl 3-methoxybenzo[b]thiophene-3-carboxylate 1,1-dioxide as an anticancer agent. Research indicates that derivatives of benzo[b]thiophene compounds exhibit significant inhibitory effects on cancer cell proliferation by targeting specific pathways involved in tumor growth.
- Case Study : A study focusing on derivatives of benzo[b]thiophene-3-carboxylic acid demonstrated that modifications at the C-3 position enhanced anti-proliferative activity against MDA-MB-231 breast cancer cells. The compound's mechanism involves the inhibition of the RhoA/ROCK signaling pathway, which is crucial for cancer cell migration and invasion .
Antimicrobial Properties
Research has also suggested that this compound possesses antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its structural features may contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films enhances charge transport properties, which is critical for device performance.
Nanomaterials
In the field of nanotechnology, this compound can serve as a precursor for synthesizing thiophene-based nanomaterials. These materials have potential applications in sensors and catalysis due to their high surface area and reactivity.
Mechanism of Action
The mechanism of action of methyl 3-methoxybenzo[b]thiophene-3-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ in substituent positions, oxidation states, and ring saturation. Below is a comparative analysis based on synthesis, spectral data, and biological relevance:
Key Observations
Synthetic Routes :
- The target compound and its analogs are synthesized via cyclization, oxidation, and substitution reactions. For example, ethyl 6,7-dichloro derivatives are prepared via alkylation of brominated intermediates , while 3-chlorobenzoyl derivatives involve condensation with sodium methoxide .
- Yields vary significantly (45–74%), influenced by steric hindrance and electronic effects of substituents.
Spectral and Analytical Data :
- 1H NMR : Aromatic protons in 6-chloro-2-(4-methoxybenzyl) derivatives resonate at δ 7.21 (d, J=8.5 Hz), typical for para-substituted benzyl groups .
- MS : Molecular ion peaks (e.g., m/z 380–428 [M-H]⁻) confirm molecular weights and fragmentation patterns .
Biological Relevance :
- Compounds with hydroxyl or benzoyl groups (e.g., 3-(3-chlorobenzoyl)-4-hydroxy derivatives) exhibit anti-inflammatory and analgesic properties due to hydrogen-bonding interactions with biological targets .
- The methoxy and ester groups in the target compound may enhance bioavailability compared to carboxylic acid analogs .
Crystallographic Insights :
- Methyl 3-hydroxy-4-oxo analogs adopt a half-chair conformation in the thiazine ring, stabilized by intramolecular hydrogen bonds (O–H⋯O, C–H⋯N) . This structural rigidity is critical for receptor binding in bioactive derivatives.
Challenges and Opportunities
- Stereochemical Complexity : The S-configuration in hydroxy-substituted derivatives (e.g., Methyl 3-hydroxy-4-oxo compounds) is confirmed via X-ray crystallography , but the stereoelectronic impact of methoxy groups in the target compound remains unexplored.
- Positional Isomerism : Methyl 3-chlorobenzo[b]thiophene-2-carboxylate 1,1-dioxide highlights how carboxylate position (2- vs. 3-) alters reactivity and intermolecular interactions.
Biological Activity
Methyl 3-methoxybenzo[b]thiophene-3-carboxylate 1,1-dioxide (CAS Number: 26759-42-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article presents a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₀O₅S
- Molecular Weight : 256.27 g/mol
- IUPAC Name : Methyl 3-methoxy-1,1-dioxo-2H-1-benzothiophene-3-carboxylate
- Density : 1.27 g/cm³
- Boiling Point : 350.6 °C at 760 mmHg
- Flash Point : 165.9 °C
Synthesis
The synthesis of this compound typically involves multicomponent reactions that integrate various starting materials, including thiophenes and carboxylic acids. Recent studies have highlighted efficient synthetic pathways that yield high purity and significant quantities of the compound, facilitating further biological evaluations .
Anticancer Properties
The compound has shown promising anticancer activity through various mechanisms:
-
Inhibition of Cell Proliferation :
- Studies indicate that derivatives of benzo[b]thiophene compounds can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) by targeting specific signaling pathways like RhoA/ROCK .
- For example, a derivative (b19) demonstrated significant inhibition of cell migration and invasion while promoting apoptosis through the suppression of myosin light chain phosphorylation .
-
Mechanism of Action :
- The anticancer effects are primarily attributed to the compound’s ability to interfere with cellular signaling pathways involved in cell growth and survival. The RhoA/ROCK pathway is notably impacted, leading to altered cytoskeletal dynamics and enhanced apoptotic signaling .
- Molecular docking studies have suggested distinct binding patterns compared to other known inhibitors, indicating a unique mechanism that could be exploited for drug development .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines:
| Cell Line | IC₅₀ (μM) | Observations |
|---|---|---|
| MDA-MB-231 | 4.87 | Significant anti-proliferative effect |
| HeLa | 6.72 | Induction of apoptosis |
| A549 | Varies | Disruption of invasion characteristics |
These findings suggest that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, which is a desirable trait for potential therapeutic agents .
Study on Anticancer Activity
A notable study published in a peer-reviewed journal evaluated several derivatives of benzo[b]thiophene compounds, including this compound. The study reported:
- Methodology : In vitro assays were conducted on multiple cancer cell lines to assess proliferation rates and apoptosis.
- Results : The compound showed strong inhibition rates with IC₅₀ values ranging from low micromolar concentrations, indicating high potency against aggressive cancer types.
Mechanistic Insights
Further research has elucidated the mechanism behind its anticancer properties. The compound was found to induce apoptosis through mitochondrial pathways, evidenced by cytochrome c release and caspase activation . This aligns with findings from other studies on similar compounds that also target mitochondrial functions to elicit cell death in cancer cells.
Q & A
Q. What are the optimized synthetic routes for Methyl 3-methoxybenzo[b]thiophene-3-carboxylate 1,1-dioxide, and how do reaction conditions influence yields?
Methodological Answer: The synthesis of benzo[b]thiophene 1,1-dioxide derivatives typically involves coupling reactions and oxidation steps. For example:
- EDC-mediated coupling : React methyl benzo[b]thiophene-2-carboxylate intermediates with amines or alcohols using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling reagent in DMF at 60°C .
- Oxidation protocols : Thiophene precursors are oxidized to sulfones using hydrogen peroxide in the presence of catalytic tungsten acid (WO₃·H₂O) at pH 11.5 .
Q. Key Considerations :
| Parameter | Method A (EDC coupling) | Method B (Oxidation) |
|---|---|---|
| Temperature | 60°C | 0–10°C (oxidation step) |
| Catalyst/Reagent | EDC/DMF | WO₃·H₂O/H₂O₂ |
| Yield | Moderate to high (70–85%) | Variable (dependent on pH) |
Recommendation : Optimize pH and stoichiometry for oxidation steps to minimize side products. For coupling reactions, use DMAP as a co-catalyst to enhance efficiency .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : Use ¹H/¹³C NMR to confirm substitution patterns and sulfone group presence. For example, the sulfone moiety typically shows deshielded signals near δ 3.9–4.2 ppm (¹H) .
- Mass Spectrometry : High-resolution MS (HRMS) or LC-MS can verify molecular weight (e.g., C₁₁H₁₁NO₅S has a theoretical MW of 269.27 g/mol) .
- HPLC : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. How can contradictions in synthetic yields between oxidation and coupling methodologies be resolved?
Methodological Answer: Discrepancies often arise from competing side reactions (e.g., over-oxidation or incomplete coupling). To address this:
- Mechanistic Analysis : Use DFT calculations to model reaction pathways and identify intermediates prone to degradation .
- In Situ Monitoring : Employ FT-IR or Raman spectroscopy to track sulfone formation in real-time during oxidation .
- Comparative Studies : Replicate methods from (WO₃·H₂O/H₂O₂) and (EDC coupling) under controlled conditions, adjusting solvent polarity (e.g., switch from DMF to THF) to stabilize reactive intermediates .
Q. What are the best practices for crystallographic refinement of this compound, particularly when dealing with twinned data?
Methodological Answer:
- Software Tools : Use SHELXL (for small-molecule refinement) or WinGX (for data integration and space group validation) .
- Handling Twinning : For twinned crystals, apply the Hooft parameter in SHELXL to refine twin laws and improve R-factor convergence .
- Validation : Cross-check refined structures with PLATON to detect missed symmetry or disorder .
Q. Example Workflow :
Collect high-resolution data (d < 1.0 Å).
Index using XDS or DIALS.
Q. How does this compound act as a STAT3 signaling inhibitor, and what structural features drive its bioactivity?
Methodological Answer:
- Mechanistic Insight : The compound’s planar benzo[b]thiophene core and sulfone group enable π-π stacking and hydrogen bonding with STAT3’s SH2 domain, disrupting phosphorylation .
- Structure-Activity Relationship (SAR) :
Q. Experimental Validation :
- Perform SPR or ITC assays to quantify binding constants.
- Use Western blotting to assess STAT3 phosphorylation inhibition in cancer cell lines .
Q. What safety protocols are critical when handling this compound, given its hazardous properties?
Methodological Answer:
- Hazard Mitigation :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact (H315/H319 hazards) .
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., DMF, chlorinated solvents) .
- First Aid : In case of exposure, rinse eyes with water for 15 minutes (H335 respiratory hazard) and seek medical attention .
Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
